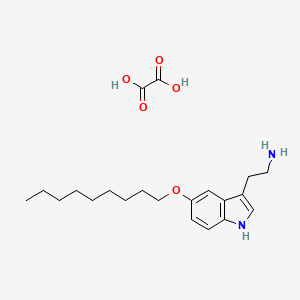

5-Nonyloxytryptaminoxalat

Übersicht

Beschreibung

Nonyloxytryptamin (Oxalat) ist eine chemische Verbindung, die für ihre potente Agonistenaktivität an Serotoninrezeptoren bekannt ist, insbesondere am 5-HT1Dβ-Rezeptor . Es ist ein Derivat von Tryptamin, einem natürlich vorkommenden Monoamin-Alkaloid. Diese Verbindung wird häufig in der wissenschaftlichen Forschung verwendet, da sie selektive Bindungseigenschaften aufweist und die Serotoninwege modulieren kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Nonyloxytryptamin (Oxalat) beinhaltet typischerweise die Alkylierung von Tryptamin mit Nonylbromid in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) unter Rückflussbedingungen durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation oder chromatographische Techniken gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Nonyloxytryptamin (Oxalat) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und Durchflussanlagen, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Das Endprodukt wird häufig strengen Qualitätskontrollmaßnahmen unterzogen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC), um seine Reinheit zu bestätigen .

Wissenschaftliche Forschungsanwendungen

Nonyloxytryptamin (Oxalat) hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Entwicklung neuer Pharmazeutika und als Werkzeug in der Wirkstoffforschung verwendet.

Wirkmechanismus

Nonyloxytryptamin (Oxalat) entfaltet seine Wirkung durch Bindung an Serotoninrezeptoren, insbesondere den 5-HT1Dβ-Rezeptor . Diese Bindung aktiviert den Rezeptor, was zu einer Kaskade intrazellulärer Ereignisse führt, die die Freisetzung von Neurotransmittern modulieren. Die Wirkung der Verbindung beinhaltet die Hemmung der Adenylatcyclase-Aktivität, wodurch die Spiegel des cyclischen Adenosinmonophosphats (cAMP) in der Zelle reduziert werden . Dieser Mechanismus ist entscheidend für die Regulierung von Stimmung, Kognition und anderen physiologischen Prozessen .

Wirkmechanismus

Target of Action

5-Nonyloxytryptamine Oxalate is a tryptamine derivative that acts as a selective agonist at the 5-HT 1B receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission in the brain .

Mode of Action

The compound interacts with its target, the 5-HT 1B receptor, by binding to it with high affinity . This binding triggers a series of biochemical reactions that result in the activation of the receptor . The activation of the 5-HT 1B receptor by 5-Nonyloxytryptamine Oxalate leads to an increase in the potency and selectivity for 5-HT 1B .

Biochemical Pathways

The activation of the 5-HT 1B receptor by 5-Nonyloxytryptamine Oxalate affects several biochemical pathways. It mimics polysialic acid activity, stimulating neuritogenesis, myelination, and Schwann cell migration in vitro . These processes are crucial for the development and function of the nervous system .

Pharmacokinetics

This solubility suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs .

Result of Action

The activation of the 5-HT 1B receptor by 5-Nonyloxytryptamine Oxalate has several molecular and cellular effects. It enhances neurite outgrowth of cultured primary neurons, protects neurons from oxidative stress, enhances Schwann cell proliferation, reduces migration of astrocytes, and enhances myelination in vitro . These effects contribute to the overall neuroprotective activity of the compound .

Biochemische Analyse

Biochemical Properties

5-Nonyloxytryptamine oxalate interacts with the 5-HT1B receptor, a subtype of the serotonin receptor . It has a high binding affinity for this receptor, with a Ki value of 1 nM . This interaction is selective, with a selectivity over the related 5-HT1A receptor of more than 300-fold .

Cellular Effects

5-Nonyloxytryptamine oxalate has various effects on cells. It enhances neurite outgrowth of cultured primary neurons, protects neurons from oxidative stress, enhances Schwann cell proliferation, reduces migration of astrocytes, and enhances myelination in vitro . It also has antiproliferative and cytotoxic effects .

Molecular Mechanism

The molecular mechanism of action of 5-Nonyloxytryptamine oxalate involves its binding to the 5-HT1B receptor . This binding triggers a series of intracellular events that lead to the observed cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nonyloxytryptamine (oxalate) typically involves the alkylation of tryptamine with nonyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of nonyloxytryptamine (oxalate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nonyloxytryptamin (Oxalat) unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

Reduktion: Reduktionsreaktionen beinhalten typischerweise die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Nonyloxytryptamin (Oxalat) entsprechende Ketone oder Carbonsäuren liefern, während die Reduktion primäre Amine produzieren kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sumatriptan: Ein weiterer Serotoninrezeptoragonist, der zur Behandlung von Migräne eingesetzt wird.

Rizatriptan: Ähnlich wie Sumatriptan wird es zur Migränebehandlung eingesetzt.

Zolmitriptan: Ein selektiver Serotoninrezeptoragonist mit ähnlichen therapeutischen Anwendungen.

Einzigartigkeit

Nonyloxytryptamin (Oxalat) ist einzigartig aufgrund seiner hohen Selektivität für den 5-HT1Dβ-Rezeptor und seiner potenten Agonistenaktivität . Im Gegensatz zu anderen ähnlichen Verbindungen verfügt es über eine ausgeprägte Nonylgruppe, die die Bindungsaffinität und Wirksamkeit verstärkt . Dies macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

2-(5-nonoxy-1H-indol-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O.C2H2O4/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19;3-1(4)2(5)6/h9-10,14-15,21H,2-8,11-13,20H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORSCLBFSAAOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042585 | |

| Record name | 5-Nonyloxytryptamine oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157798-13-5 | |

| Record name | 1H-Indole-3-ethanamine, 5-(nonyloxy)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157798-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nonyloxytryptamine oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

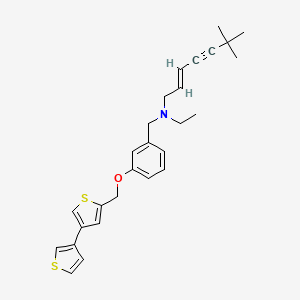

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)